3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid

Physical Organic Chemistry Boronic Acid Reactivity Suzuki Coupling

Researchers progressing biaryl library synthesis need masked-aldehyde building blocks that avoid costly protecting-group detours. 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS 1072946-51-0) integrates a dioxolane-protected formyl handle and an electron-withdrawing CF3 group on a single arylboronic acid scaffold. - Enables one-step introduction of a latent aldehyde for late-stage reductive amination or Grignard additions after Suzuki coupling. - The 5-CF3 substituent enhances electrophilicity and metabolic stability of coupled products. - Available in research quantities with a typical purity of 98%, supporting reproducible parallel library synthesis.

Molecular Formula C10H10BF3O4
Molecular Weight 261.99 g/mol
CAS No. 1072946-51-0
Cat. No. B1393110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid
CAS1072946-51-0
Molecular FormulaC10H10BF3O4
Molecular Weight261.99 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)C(F)(F)F)C2OCCO2)(O)O
InChIInChI=1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2
InChIKeyQPNGCFKECJVVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Technical Specifications


3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS 1072946-51-0) is a specialized organoboron reagent classified as a substituted arylboronic acid . It features a phenyl ring bearing both a 1,3-dioxolane-protected aldehyde (at the 3-position) and an electron-withdrawing trifluoromethyl group (at the 5-position) . With a molecular formula of C10H10BF3O4 and a molecular weight of 261.99 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions where it enables the introduction of a dioxolane-protected formyl group into complex molecular architectures . Commercially available with typical purities of 95-98%, this compound represents a strategic procurement option for laboratories requiring both masked aldehyde functionality and enhanced electrophilicity from the CF3 substituent in a single coupling partner .

Suzuki-Miyaura cross-coupling partner for aryl-aryl bond formation
Orthogonal protection via 1,3-dioxolane masked aldehyde
CF3-enhanced electrophilicity supports mild coupling conditions
High-purity specification for reproducible synthesis

Why Generic Substitution Fails


The unique combination of a protected aldehyde (1,3-dioxolane) and a trifluoromethyl group on a single arylboronic acid scaffold creates a distinct reactivity profile that cannot be replicated by in-class analogs. The 1,3-dioxolane moiety serves as a masked aldehyde, providing orthogonal protection during coupling steps and preventing unwanted side reactions that would occur with a free formyl group [1]. Simultaneously, the CF3 group at the 5-position significantly alters the electronic properties of the aryl ring, enhancing the electrophilicity and acidity of the boronic acid compared to non-fluorinated analogs [2]. This dual functionality is not present in simpler phenylboronic acids, nor in CF3-substituted phenylboronic acids lacking the protected carbonyl, making generic substitution impossible without compromising synthetic strategy [3].

Unprotected aldehyde
Phenylboronic acids without a protected formyl group may undergo unwanted side reactions, compromising the synthetic strategy.
Lacking CF3 modulation
CF3-substituted analogs lacking the dioxolane group may not replicate the same electronic activation or orthogonal protection.
Single-function building blocks
Simpler boronic acids cannot simultaneously provide masked aldehyde and CF3 electronic effects, requiring additional synthetic steps.

Quantitative Differentiation vs. Analogs


Enhanced Acidity (pKa) from CF3 Substitution

The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the boronic acid moiety. For the meta-substituted isomer (the position in the target compound), the pKa is lowered compared to unsubstituted phenylboronic acid. This increased acidity correlates with enhanced reactivity in the transmetalation step of Suzuki-Miyaura couplings, potentially leading to improved coupling efficiency under mild conditions [1]. This is a class-level inference based on the study of meta-trifluoromethylphenylboronic acid.

Enhanced Acidity (pKa)
Class-level inference
pKa 8.19 vs 8.8 (Δ = −0.61)
Supports higher transmetalation reactivity
Based on meta-CF3-phenylboronic acid analog; class-level inference
Physical Organic Chemistry Boronic Acid Reactivity Suzuki Coupling

CF3-Enhanced Protodeboronation Resistance

Trifluoromethyl-substituted phenylboronic acids exhibit high resistance to protodeboronation, a common decomposition pathway for arylboronic acids that can compromise reaction yields and complicate purification [1]. This enhanced stability is attributed to the electron-withdrawing effect of the CF3 group, which reduces electron density on the aryl ring and disfavors protonation at the ipso-carbon. This is a class-level inference based on the study of isomeric trifluoromethylphenylboronic acids.

Protodeboronation Resistance
Class-level inference
High stability, no decomposition over 24 h
May improve shelf life and aqueous reaction robustness
Qualitative observation; class-level inference
Stability Shelf Life Reaction Robustness

Purity Specification Compliance

Commercially available 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid is typically specified with a minimum purity of 95% . This level of purity is critical for achieving reproducible results in sensitive catalytic reactions like Suzuki-Miyaura couplings, where trace metal impurities or organic contaminants can poison catalysts or lead to side products. While not a direct comparator, this specification meets or exceeds the standard for research-grade boronic acids used in demanding synthetic applications.

Purity Specification
Data to verify
≥ 95% (by HPLC)
Research-grade purity supports reproducibility
Supplier CoA specification; verify per lot
Quality Control Reproducibility Procurement

Optimal Application Scenarios


Synthesis of CF3-Biaryl Libraries with Masked Aldehyde

This compound is ideally suited for the parallel synthesis of biaryl compound libraries in medicinal chemistry programs. The trifluoromethyl group is a privileged motif in drug discovery, enhancing metabolic stability and binding affinity [1]. Simultaneously, the dioxolane-protected aldehyde provides a latent reactive handle for late-stage diversification, such as reductive amination or Grignard addition, after the Suzuki coupling step [2]. This orthogonal protection strategy streamlines the synthesis of complex analogs that would otherwise require extensive protecting group manipulations.

Site-Selective Functionalization of Polyhalogenated Arenes

In the synthesis of trifluoromethyl-substituted bi- and terphenyls, site-selective Suzuki-Miyaura reactions are paramount [3]. The electronic properties of the arylboronic acid partner influence the regioselectivity of the coupling event with polyhalogenated electrophiles. The electron-withdrawing CF3 group on this reagent can modulate the nucleophilicity of the boronic acid, potentially favoring coupling at more sterically accessible or electronically activated halogen sites on the electrophile, thereby providing a means to achieve predictable and selective bond formation.

Building Block for Advanced Materials & Organic Electronics

Fluorinated organic compounds are widely used in materials science, including the construction of covalent organic frameworks (COFs) and liquid crystals [4]. The incorporation of a CF3 group can enhance the thermal stability, alter the electronic band gap, and modify the dielectric properties of organic materials. This boronic acid building block allows for the precise installation of a dioxolane-protected benzaldehyde unit, which can be further elaborated into conjugated polymers or functionalized π-systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Application
Selection Property
Validation Focus
CF3-biaryl library synthesis
Orthogonal protecting-group strategy
Dioxolane stability during Suzuki coupling
Site-selective polyhalogenated arene coupling
CF3-modulated nucleophilicity
Regioselectivity in coupling events
Advanced materials and organic electronics
Fluorinated π-conjugated building block
Thermal and electronic property tuning

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